molecular formula C11H7F2NO3 B2887729 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 70032-28-9

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B2887729
CAS No.: 70032-28-9
M. Wt: 239.178
InChI Key: DHJRWNMTTJCQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fluorinated quinoline derivative with significant applications in scientific research and industry. This compound is known for its unique chemical properties and versatility in various chemical reactions.

Mechanism of Action

Target of Action

The primary target of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (FMQC) are aliphatic primary amino compounds . These compounds play a crucial role in various biological processes, including protein synthesis and neurotransmission.

Mode of Action

FMQC interacts with its targets through a chemical reaction . It reacts with aliphatic primary amino compounds to afford strong fluorescent derivatives . This interaction results in a significant enhancement of the fluorescence intensity of the derivative compared to FMQC itself .

Biochemical Pathways

The biochemical pathway primarily affected by FMQC involves the conversion of non-fluorescent aliphatic primary amino compounds into highly fluorescent derivatives . This transformation can significantly enhance the detection sensitivity of these amino compounds in various research fields, including biochemistry, clinical chemistry, and environmental chemistry .

Result of Action

The result of FMQC’s action is the formation of strong fluorescent derivatives from aliphatic primary amino compounds . These derivatives exhibit 12–159 times higher fluorescence quantum efficiencies than FMQC in aqueous and polar organic media . This enables the simple and highly sensitive determination of amino compounds without the need to remove any excess unreacted FMQC .

Action Environment

The action of FMQC is influenced by the chemical environment. Its reactivity and the fluorescence properties of its derivatives can be affected by the solvent used (aqueous or polar organic media) and the presence of other chemical species . The high photo-and thermo-stabilities of the FMQC derivatives suggest that they may be stable under a variety of environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the following steps:

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-difluoroquinoline and appropriate carboxylic acid derivatives.

  • Reaction Conditions: The reaction conditions include the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, acetonitrile, or dimethylformamide.

  • Cyclization: The key step involves cyclization to form the quinoline core, often achieved through intramolecular Friedel-Crafts acylation or similar reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out with appropriate nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium(VI) oxide, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Halides, alkyl halides, and aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols, amines, and alkanes.

  • Substitution Products: Alkylated quinolines and various derivatives.

Scientific Research Applications

Chemistry: This compound is used as a derivatizing agent in fluorescence spectroscopy, enhancing the detection of amino compounds. Biology: Medicine: Research is ongoing to explore its use as a precursor for pharmaceuticals, particularly in the development of antibacterial and antiviral agents. Industry: Its unique properties make it valuable in the synthesis of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid: A metabolite of Moxifloxacin, used in antibacterial agents.

  • 4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness: 6,7-Difluoro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its enhanced fluorescence properties and its ability to form stable derivatives with amino compounds.

This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications. Its continued study and development may lead to new discoveries and innovations in various fields.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

6,7-difluoro-1-methyl-4-oxoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F2NO3/c1-14-4-6(11(16)17)10(15)5-2-7(12)8(13)3-9(5)14/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHJRWNMTTJCQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-quinoline-3-carboxylic acid ethyl ester (7.24 g, 27.1 mmol) was mixed with 1N hydrochloric acid (300 ml) and heated to reflux for 2 hours. The reaction mixture was filtered, and the precipitate washed with water and dried under vacuum to provide the title product as a white solid, m.p. 284°-287° (5.78 g, 24.2 mmol, 89% yield).
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
89%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.